1-(2-Hydroxyethyl)pyrrole

Description

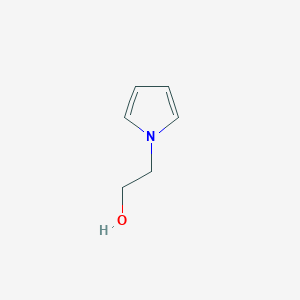

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrol-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c8-6-5-7-3-1-2-4-7/h1-4,8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOLCZCJJJNOEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90450313 | |

| Record name | 1-(2-Hydroxyethyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6719-02-4 | |

| Record name | 1-(2-Hydroxyethyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Hydroxyethyl)pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(2-Hydroxyethyl)pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-(2-Hydroxyethyl)pyrrole (CAS No. 6719-02-4), a versatile heterocyclic compound with applications in organic synthesis, materials science, and pharmaceutical development. This document is intended to serve as a valuable resource for researchers and professionals engaged in fields requiring a detailed understanding of this molecule.

Physicochemical Properties

This compound, also known as 2-(1H-pyrrol-1-yl)ethan-1-ol, is a colorless to reddish-green clear liquid at room temperature. Its key physical and chemical properties are summarized in the table below. The presence of a hydroxyl group imparts polarity to the molecule, influencing its solubility and reactivity.

| Property | Value | Reference(s) |

| CAS Number | 6719-02-4 | N/A |

| Molecular Formula | C₆H₉NO | N/A |

| Molecular Weight | 111.14 g/mol | N/A |

| Appearance | Colorless to red to green clear liquid | N/A |

| Boiling Point | 215 °C | N/A |

| Density | 1.06 g/cm³ | N/A |

| Solubility | Soluble in polar solvents | [1] |

Synthesis of this compound

A definitive, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature. However, the most common and versatile method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.[2][3][4] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, ethanolamine.

Generalized Experimental Protocol: Paal-Knorr Synthesis

The following is a generalized procedure for the synthesis of an N-substituted pyrrole, which can be adapted for the preparation of this compound. The typical 1,4-dicarbonyl precursor used for the synthesis of an unsubstituted pyrrole ring is 2,5-dimethoxytetrahydrofuran, which hydrolyzes in situ to succinaldehyde.

Materials:

-

2,5-Dimethoxytetrahydrofuran

-

Ethanolamine

-

Acetic acid (or another suitable acidic catalyst)

-

Ethanol (or another suitable solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-dimethoxytetrahydrofuran in a suitable solvent such as ethanol.

-

Add ethanolamine to the solution, typically in a slight molar excess.

-

Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture.

-

Heat the mixture to reflux and maintain for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup, which may involve neutralization of the acid catalyst and extraction of the product into an organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Synthesis Workflow Diagram

Caption: Generalized workflow for the Paal-Knorr synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the pyrrole ring and the pendant hydroxyl group.

Reactivity of the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution.[5] Due to the nitrogen lone pair delocalization into the ring, pyrrole is significantly more reactive than benzene.

-

Electrophilic Aromatic Substitution: N-substituted pyrroles undergo electrophilic substitution, such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation.[6] The substitution typically occurs at the C2 and C5 positions (α-positions) due to the greater stabilization of the cationic intermediate compared to substitution at the C3 and C4 positions (β-positions).[6] Strong acids should be avoided as they can lead to polymerization of the pyrrole ring.[6]

-

Reactivity with Aldehydes and Ketones: In the presence of an acid catalyst, pyrroles can condense with aldehydes and ketones.[7]

-

Oxidation: The electron-rich nature of the pyrrole ring makes it sensitive to oxidation, which can lead to polymerization or decomposition.[7]

Reactivity of the Hydroxyl Group

The primary hydroxyl group in this compound can undergo typical reactions of alcohols, including:

-

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

-

Etherification: Conversion to ethers, for example, through the Williamson ether synthesis.

-

Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid, depending on the reaction conditions and oxidizing agent.

-

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate) to allow for nucleophilic substitution reactions.

Spectroscopic Data

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the pyrrole ring protons (typically in the aromatic region), and signals for the ethyl group protons (two triplets) and the hydroxyl proton (a broad singlet). The protons on the carbon adjacent to the nitrogen will be shifted downfield compared to those adjacent to the oxygen. |

| ¹³C NMR | Four distinct signals for the pyrrole ring carbons and two signals for the ethyl group carbons. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Characteristic C-H and C=C stretching frequencies for the aromatic pyrrole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (111.14 g/mol ). Fragmentation patterns would likely involve the loss of water and cleavage of the ethyl group. |

Applications

This compound is a valuable building block in several areas of research and development:

-

Pharmaceuticals: It serves as a precursor in the synthesis of more complex molecules with potential biological activity.[1]

-

Materials Science: The bifunctional nature of the molecule (aromatic ring and hydroxyl group) makes it a useful monomer for the synthesis of specialty polymers and conductive polymers.[1]

-

Organic Synthesis: It is used as an intermediate in the preparation of a variety of substituted pyrroles and other heterocyclic systems.[1]

Safety and Handling

Detailed safety and handling information for this compound is not widely available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Given the reactivity of the pyrrole ring, it should be stored away from strong acids and oxidizing agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Pyrrole synthesis [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. Pyrrole - Wikipedia [en.wikipedia.org]

- 6. Synthesis, Reactivity and Properties of Pyrrole - Organic Chemistry PDF Download [edurev.in]

- 7. taylorfrancis.com [taylorfrancis.com]

An In-depth Technical Guide to 1-(2-Hydroxyethyl)pyrrole and its Dione Analogue for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of two structurally related heterocyclic compounds: 1-(2-Hydroxyethyl)pyrrole and 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione. Intended for researchers, scientists, and professionals in drug development, this document details their chemical properties, synthesis, and key applications, with a focus on experimental protocols and the visualization of relevant chemical processes.

Compound Identification and Properties

The nomenclature "this compound" can be ambiguous. This guide addresses the two most pertinent interpretations: the simple pyrrole derivative and its corresponding 2,5-dione analogue, which is a maleimide derivative. The fundamental properties of both compounds are summarized below.

This compound

Also known as 2-(1H-Pyrrol-1-yl)ethanol, this compound features a pyrrole ring substituted at the nitrogen atom with a hydroxyethyl group.

| Property | Value | References |

| CAS Number | 6719-02-4 | [1] |

| Molecular Formula | C₆H₉NO | [1] |

| Molecular Weight | 111.14 g/mol | [1] |

| Appearance | Solid | [2] |

| Synonyms | 2-(1H-Pyrrol-1-yl)ethanol | [2] |

1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione

This compound, a derivative of maleimide, is more commonly known as N-(2-Hydroxyethyl)maleimide (HEMI). The maleimide group is a key functional moiety for bioconjugation.

| Property | Value | References |

| CAS Number | 1585-90-6 | [3][4] |

| Molecular Formula | C₆H₇NO₃ | [3][4] |

| Molecular Weight | 141.12 g/mol | [3][4] |

| Appearance | Solid | [3] |

| Melting Point | 66-74 °C | [3] |

| Synonyms | N-(2-Hydroxyethyl)maleimide, HEMI | [3] |

Synthesis Protocols

Synthesis of this compound

The Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For this compound, 2,5-hexanedione and ethanolamine are suitable starting materials.

Reaction Scheme:

References

Spectroscopic Profile of 1-(2-Hydroxyethyl)pyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(2-Hydroxyethyl)pyrrole, also known as 2-(1H-pyrrol-1-yl)ethanol. Due to the prevalence of similar compounds in the literature, particularly 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione, this document focuses on clarifying and presenting the available data for the specified molecule (CAS Number: 6953-43-1, Molecular Formula: C₆H₉NO).

Spectroscopic Data Summary

While extensive experimental spectroscopic data for this compound is not widely published, this section compiles available information and provides context based on related structures.

Mass Spectrometry

The mass spectrum of a molecule provides information about its molecular weight and fragmentation pattern, aiding in its identification.

| Parameter | Value | Source |

| Molecular Formula | C₆H₉NO | - |

| Molecular Weight | 111.14 g/mol | [Commercial Supplier Data] |

| Predicted m/z | [M+H]⁺: 112.0757 | [Predicted Data] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR and ¹³C NMR:

Specific, experimentally determined ¹H and ¹³C NMR data for this compound is not available in the reviewed public literature. However, based on the known chemical shifts of pyrrole and ethanol fragments, the following are expected proton and carbon environments:

-

Pyrrole Ring Protons: Two distinct signals corresponding to the α- and β-protons of the pyrrole ring.

-

Ethyl Chain Protons: Signals for the methylene groups adjacent to the nitrogen and the hydroxyl group.

-

Hydroxyl Proton: A signal that may be broad and its chemical shift can be solvent-dependent.

-

Pyrrole Ring Carbons: Signals for the α- and β-carbons of the pyrrole ring.

-

Ethyl Chain Carbons: Signals for the two carbons of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule based on their characteristic absorption of infrared radiation.

Expected Characteristic IR Absorptions:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200-3600 (broad) |

| C-H Stretch (Aromatic/Alkane) | 2850-3100 |

| C=C Stretch (Pyrrole Ring) | ~1500-1600 |

| C-N Stretch (Pyrrole Ring) | ~1000-1350 |

| C-O Stretch (Alcohol) | ~1000-1260 |

Note: This is a generalized prediction. Specific peak positions can vary.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly published. However, the following sections describe generalized procedures for the synthesis and spectroscopic analysis of pyrrole derivatives, which would be applicable.

Synthesis of this compound

A common method for the N-alkylation of pyrrole involves its reaction with a suitable alkyl halide in the presence of a base.

General Procedure:

-

Reaction Setup: To a solution of pyrrole in a suitable aprotic solvent (e.g., DMF, THF), a base such as sodium hydride (NaH) or potassium hydroxide (KOH) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: The mixture is stirred at room temperature to allow for the deprotonation of the pyrrole nitrogen.

-

Alkylation: 2-Chloroethanol or a similar 2-haloethanol is added dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction is heated and monitored by thin-layer chromatography (TLC) until completion.

-

Workup: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: The obtained free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be deposited on a salt plate and the solvent allowed to evaporate. For solid samples, a KBr pellet is prepared by grinding the sample with KBr powder and pressing the mixture into a disc.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: The molecules are ionized using a suitable technique such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a pyrrole derivative like this compound.

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

Solubility Profile of 1-(2-Hydroxyethyl)pyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Hydroxyethyl)pyrrole (also known as 2-pyrrol-1-ylethanol), a versatile heterocyclic compound with applications in organic synthesis, materials science, and pharmaceutical development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information, predictive analysis based on molecular structure, and detailed experimental protocols for determining its solubility in various solvents.

Introduction to this compound

This compound is a derivative of pyrrole featuring a hydroxyethyl group attached to the nitrogen atom of the pyrrole ring. This structural modification significantly influences its physicochemical properties, including its solubility. The presence of the polar hydroxyl (-OH) group introduces the capacity for hydrogen bonding, which generally enhances solubility in polar solvents compared to the parent pyrrole molecule.[1][2] The pyrrole ring itself is a five-membered aromatic heterocycle, contributing to some nonpolar character. The overall solubility of the molecule is therefore a balance between the polar hydroxyethyl group and the less polar pyrrole ring.

Qualitative Solubility Data

A technical data sheet for the closely related compound, N-(2-Hydroxyethyl)pyrrolidine (which has a saturated pyrrolidine ring instead of the aromatic pyrrole ring), indicates that it is "partly soluble in water" and "soluble in alcohol, ether, benzene".[3] Given the structural similarities, it is reasonable to infer a comparable solubility profile for this compound. The hydroxyl group is noted to contribute to its solubility in polar solvents.[1][2]

Based on these observations and general principles of organic chemistry, the expected solubility of this compound is summarized in the table below.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Soluble to Partly Soluble | The hydroxyl group can form hydrogen bonds with protic solvents. Solubility in water may be limited by the nonpolar pyrrole ring. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone | Soluble | The polar nature of these solvents can interact with the dipole moment of this compound. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Sparingly Soluble to Soluble | The pyrrole ring provides nonpolar character, allowing for some interaction with nonpolar solvents. Solubility in ether is expected to be higher than in hydrocarbons. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, standardized experimental protocols should be followed. The following methodologies are adapted from established procedures for determining the solubility of organic compounds.

General Qualitative Solubility Test

This test provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

Test tubes

-

Vortex mixer

-

Selection of solvents (e.g., water, ethanol, methanol, DMSO, hexane, toluene)

-

Spatula

Procedure:

-

Add approximately 20-30 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 60 seconds.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partly Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent.

Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Centrifuge

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for several hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled micropipette to avoid temperature-induced precipitation.

-

Centrifuge the withdrawn sample to remove any remaining suspended solids.

-

Dilute a known aliquot of the clear supernatant with a suitable solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method with a pre-prepared calibration curve.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Visualization of a Relevant Synthetic Pathway

The Paal-Knorr synthesis is a fundamental and widely used method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[4][5] This reaction could be employed for the synthesis of derivatives of this compound.

General Workflow for Paal-Knorr Pyrrole Synthesis

The following diagram illustrates the general experimental workflow for a Paal-Knorr synthesis.

Caption: General experimental workflow for the Paal-Knorr synthesis of a this compound derivative.

Mechanism of the Paal-Knorr Pyrrole Synthesis

The accepted mechanism for the Paal-Knorr synthesis involves the initial formation of a hemiaminal, followed by cyclization and dehydration to form the aromatic pyrrole ring.[6]

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol; 1-(2-Hydroxyethyl) pyrrolidine; 2-(1-Pyrrolidino) ethanol; 2-(1-Pyrrolidinyl) ethanol [mallakchemicals.com]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

An In-Depth Technical Guide to the Synthesis and Discovery of 1-(2-Hydroxyethyl)pyrrole and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and properties of 1-(2-hydroxyethyl)pyrrole and its prominent derivative, 1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione. Given the prevalence of the dione derivative in scientific literature and its significance as a synthetic building block, this document will focus on its synthesis alongside a key method for producing a substituted this compound.

Introduction

The pyrrole nucleus is a fundamental scaffold in medicinal chemistry and materials science, appearing in a vast array of biologically active compounds and functional polymers. The introduction of a hydroxyethyl group at the nitrogen atom, creating this compound, imparts valuable properties, including increased polarity and a reactive handle for further chemical modifications. While direct synthesis and application data for the parent this compound are sparse, its 2,5-dione derivative, 1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione (also known as N-(2-hydroxyethyl)maleimide), is a well-documented and versatile bifunctional molecule. This guide details robust synthetic protocols for both a substituted this compound and its widely used dione analogue, presenting key quantitative data and experimental workflows.

Synthesis Methodologies

Two primary synthetic routes are detailed below, providing access to the this compound scaffold.

Method 1: Synthesis of 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione

This method involves a multi-step process starting from maleic anhydride and ethanolamine, proceeding through a furan-protected intermediate. This approach is advantageous for its high yield and purity of the final product.

Method 2: Paal-Knorr Synthesis of 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole

The Paal-Knorr synthesis is a classic and highly efficient method for the formation of pyrroles.[1][2] This one-pot reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, ethanolamine, typically under neutral or mildly acidic conditions.[3]

Data Presentation

The following tables summarize the key quantitative data for the synthesis of 1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione and 1-(2-hydroxyethyl)-2,5-dimethylpyrrole.

Table 1: Synthesis and Properties of 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione

| Parameter | Value | Reference |

| Starting Materials | Maleic anhydride, Furan, Ethanolamine | [4] |

| Key Intermediate | Furan-adduct of maleimide (HEMI-A) | [4] |

| Reaction Conditions | Toluene, Ethanol, Reflux | [4] |

| Yield | 80% | [4] |

| Molecular Formula | C₆H₇NO₃ | [5][6] |

| Molecular Weight | 141.12 g/mol | [5][6] |

| Melting Point | 66-67 °C | [2] |

| ¹H NMR (500 MHz, DMSO-d6) δ (ppm) | 7.009 (s, 2H), 4.786 (s, 1H), 3.452 (m, 4H) | [4] |

Table 2: Synthesis and Properties of 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole

| Parameter | Value | Reference |

| Starting Materials | 2,5-Hexanedione, Ethanolamine | [6] |

| Reaction Type | Paal-Knorr condensation | [1][3] |

| Reaction Conditions | Neat or in a suitable solvent, typically with mild heating | [6] |

| Yield | 80-95% | [6] |

| Molecular Formula | C₈H₁₃NO | [5] |

| Molecular Weight | 139.19 g/mol | [5] |

| IUPAC Name | 2-(2,5-dimethylpyrrol-1-yl)ethanol | [5] |

| ¹H and ¹³C NMR Data | Not explicitly found in the searched literature. |

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione (HEMI)

This protocol is adapted from a documented multi-step synthesis.[4]

Step 1: Synthesis of Furan-Maleic Anhydride Adduct (Furan-A)

-

In a round-bottom flask, dissolve maleic anhydride (50 g) in ethyl acetate (100 ml).

-

Add furan (46.25 g) at a constant speed.

-

Stir the reaction mixture at room temperature for 24 hours until white crystals form.

-

Collect the product via suction filtration and dry in an oven. Yield: 87%

Step 2: Synthesis of the Hydroxyethylmaleimide Adduct (HEMI-A)

-

In a round-bottom flask with a stir bar, mix the furan-adduct (Furan-A, 50 g) and ethanol (80 ml).

-

In an ice bath, add a solution of monoethanolamine (MEA) in ethanol dropwise to the Furan-A solution (1.03 molar excess of MEA).

-

Heat the resulting mixture to 85°C and reflux for 24 hours until the solution turns dark orange.

-

Cool the solution overnight and collect the product by suction filtration.

-

Wash the collected crystals with diethyl ether and dry under vacuum. Yield: 48%

Step 3: Synthesis of 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione (HEMI)

-

Suspend the intermediate from Step 2 (HEMI-A, 5 g) in toluene (100 ml) in a flame-dried 3-neck round-bottom flask.

-

Reflux the resulting mixture at 115°C for 5 hours.

-

Cool the solution in a frozen environment overnight until it reaches room temperature.

-

The product will precipitate. Collect it through suction filtration.

-

Wash the product with diethyl ether and dry it in an oven. Yield: 80%

Protocol 2: General Paal-Knorr Synthesis of 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole

This is a generalized procedure based on the principles of the Paal-Knorr synthesis.[1][6]

-

In a round-bottom flask, combine 2,5-hexanedione (1.0 equivalent) and ethanolamine (1.0-1.2 equivalents).

-

The reaction can be performed neat or with a minimal amount of a suitable solvent (e.g., ethanol, acetic acid).

-

Optionally, a catalytic amount of a weak acid (e.g., a drop of glacial acetic acid) can be added to accelerate the reaction.

-

Heat the mixture with stirring. The reaction temperature can range from room temperature to reflux, depending on the reactivity of the substrates. A typical temperature is around 100-150°C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathways described in this guide.

Caption: Workflow for the synthesis of 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione.

Caption: Reaction pathway for the Paal-Knorr synthesis of 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole.

References

Potential Research Areas for 1-(2-Hydroxyethyl)pyrrole: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(2-Hydroxyethyl)pyrrole is a versatile heterocyclic compound that holds considerable promise as a scaffold in medicinal chemistry and materials science. Its structure, featuring a reactive pyrrole ring and a functional hydroxyl group, allows for extensive chemical modification, making it an ideal starting point for the synthesis of diverse molecular libraries. While direct research into the biological activities of this compound itself is limited, the well-documented and varied pharmacological profiles of its derivatives—ranging from anticancer to antimicrobial agents—underscore the significant potential of this compound as a building block in drug discovery programs. This technical guide provides an in-depth overview of the synthesis, chemical properties, and potential research applications of this compound, offering a roadmap for its exploration in the development of novel therapeutics and advanced materials.

Chemical Properties and Synthesis

This compound, also known as 2-pyrrol-1-ylethanol, is a colorless to pale yellow liquid with a molecular formula of C₆H₉NO. Its key chemical properties are summarized in the table below. The presence of the hydroxyl group enhances its solubility in polar solvents, a favorable characteristic for pharmaceutical and material science applications.

| Property | Value | Reference |

| Molecular Formula | C₆H₉NO | |

| Molecular Weight | 111.14 g/mol | |

| CAS Number | 6719-02-4 | |

| Boiling Point | 215 °C | |

| Density | 1.06 g/cm³ | |

| Refractive Index (n20D) | 1.52 |

Synthesis of this compound

The synthesis of N-substituted pyrroles can be achieved through various methods, with the Paal-Knorr synthesis being a common and efficient approach. This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For this compound, 2,5-dimethoxytetrahydrofuran can serve as a precursor to the required 1,4-dicarbonyl species, which then reacts with 2-aminoethanol.

Experimental Protocol: Paal-Knorr Synthesis of this compound

This protocol describes the synthesis of this compound from 2,5-dimethoxytetrahydrofuran and 2-aminoethanol, adapted from generalized Paal-Knorr synthesis procedures.

Materials:

-

2,5-Dimethoxytetrahydrofuran

-

2-Aminoethanol (Ethanolamine)

-

Glacial Acetic Acid (Catalyst)

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 2,5-dimethoxytetrahydrofuran (1 equivalent) and 2-aminoethanol (1.1 equivalents).

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Expected Yield: 70-90% (based on similar Paal-Knorr reactions)

Synthesis Workflow

Caption: Paal-Knorr synthesis workflow for this compound.

Potential Research Areas and Applications

The bifunctional nature of this compound, possessing both a nucleophilic aromatic ring and a primary alcohol, opens up a vast landscape for chemical exploration and application development.

Medicinal Chemistry: A Scaffold for Drug Discovery

The pyrrole nucleus is a well-established pharmacophore present in numerous approved drugs and clinical candidates. The diverse biological activities exhibited by pyrrole derivatives, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties, highlight the therapeutic potential of this heterocyclic system. This compound serves as an excellent starting material for the synthesis of novel pyrrole-containing drug candidates.

3.1.1. Anticancer Agents

Pyrrole derivatives have been extensively investigated for their anticancer properties. For instance, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, features a pyrrole core and is used in the treatment of renal cell carcinoma. The hydroxyethyl group of this compound provides a convenient handle for further functionalization, allowing for the introduction of various pharmacophores to modulate activity and selectivity against different cancer cell lines and molecular targets.

-

Potential Research Direction: Synthesis of a library of this compound derivatives with modifications at the C2, C3, C4, and C5 positions of the pyrrole ring, as well as esterification or etherification of the hydroxyl group. Screening these compounds against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) could identify lead compounds for further optimization.

3.1.2. Antimicrobial and Antiviral Agents

The pyrrole scaffold is also a key component of various antimicrobial and antiviral agents. The ability of the pyrrole ring to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an effective motif for binding to biological targets in pathogens.

-

Potential Research Direction: Design and synthesis of this compound derivatives that mimic the structural features of known antimicrobial or antiviral drugs. For example, incorporating moieties known to inhibit bacterial DNA gyrase or viral proteases could lead to the discovery of novel therapeutic agents.

Materials Science: Building Block for Functional Polymers and Biosensors

Beyond its pharmaceutical applications, this compound is a valuable monomer for the synthesis of functional polymers. The pyrrole ring can be polymerized to form conductive polymers (polypyrroles), while the hydroxyl group allows for the incorporation of this unit into polyesters and polyurethanes, potentially imparting enhanced thermal stability and flexibility.

-

Potential Research Direction: Polymerization of this compound to create novel conductive polymers with tailored properties. The hydroxyl group can be used to graft these polymers onto surfaces or to create copolymers with unique characteristics for applications in biosensors, organic electronics, and coatings.

Logical Relationships in Drug Discovery from a this compound Scaffold

The development of new drugs from a core scaffold like this compound follows a logical progression of synthesis, screening, and optimization.

Caption: Logical workflow for drug discovery using this compound.

Quantitative Data for Selected Pyrrole Derivatives

| Compound | Biological Activity | IC₅₀ / MIC | Target / Cell Line | Reference |

| 2-[(2-Hydroxyethyl)thio]-5-phenyl-1H-pyrrole-3-carbonitrile | Insecticidal | LC₅₀ = 5.883 ppm | Spodoptera littoralis | |

| Pyrrolo[2,3-d]pyrimidine derivative 1a | Anticancer | IC₅₀ = 0.35 µM | A549 (Lung Cancer) | |

| Pyrrolo[2,3-d]pyrimidine derivative 1b | Anticancer | IC₅₀ = 1.04 µM | PC-3 (Prostate Cancer) | |

| Pyrrolyl benzamide derivative | Antitubercular | MIC = 3.125 µg/mL | Mycobacterium tuberculosis H37Rv |

Conclusion

This compound represents a promising, yet underexplored, platform for the development of new chemical entities in both medicine and materials science. Its straightforward synthesis and the presence of two distinct functional groups provide a rich foundation for the creation of diverse and complex molecules. The proven track record of the pyrrole core in a wide range of biologically active compounds strongly suggests that a focused research effort on this compound and its derivatives could yield significant discoveries. This guide serves as a foundational resource to stimulate and direct future research into this versatile and high-potential molecule.

An In-depth Technical Guide to the Chemistry of N-(2-Hydroxyethyl)maleimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Hydroxyethyl)maleimide (HEM) is a versatile heterobifunctional crosslinking agent that plays a crucial role in the field of bioconjugation and drug development. Its unique structure, featuring a thiol-reactive maleimide group and a primary hydroxyl group, allows for the covalent modification of biomolecules and the subsequent introduction of a wide range of functionalities. This technical guide provides a comprehensive overview of the core chemistry of HEM, including its synthesis, physicochemical properties, reactivity, and stability. Detailed experimental protocols for its application in protein modification and bioconjugation are presented, along with a summary of key quantitative data to aid in the design and execution of experiments. Furthermore, this guide illustrates the utility of HEM in various applications, particularly in the construction of antibody-drug conjugates (ADCs) and the formation of functionalized hydrogels.

Introduction

The precise and stable covalent modification of biomolecules is a cornerstone of modern biotechnology and pharmaceutical sciences. Among the various chemical strategies available, the reaction between a maleimide and a thiol has emerged as a highly popular method for the site-specific labeling of proteins and other macromolecules at cysteine residues.[1] N-(2-Hydroxyethyl)maleimide (HEM) is a prominent member of the maleimide family of reagents, offering a unique combination of thiol reactivity and a readily modifiable hydroxyl group.

The maleimide moiety of HEM reacts specifically with the sulfhydryl group of cysteine residues via a Michael addition reaction, forming a stable thioether bond.[1] This reaction is highly efficient and proceeds under mild physiological conditions, making it ideal for the modification of sensitive biological molecules.[2] The terminal hydroxyl group on the ethyl substituent provides a convenient handle for further chemical derivatization, enabling the attachment of a diverse array of molecules such as drugs, imaging agents, or polyethylene glycol (PEG) chains.[3] This dual functionality makes HEM a valuable tool in the development of complex bioconjugates, including antibody-drug conjugates (ADCs), where it can act as a linker between the antibody and the cytotoxic payload.[4]

This guide will delve into the fundamental chemistry of HEM, providing researchers and drug development professionals with the necessary information to effectively utilize this powerful bioconjugation reagent.

Physicochemical Properties of N-(2-Hydroxyethyl)maleimide

A thorough understanding of the physicochemical properties of HEM is essential for its proper handling, storage, and application in experimental settings. Key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₆H₇NO₃ | [5] |

| Molecular Weight | 141.12 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 66-67 °C | [6] |

| Solubility | Soluble in water and organic solvents like DMF and DMSO | [7] |

| CAS Number | 1585-90-6 | [5] |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 500 MHz): δ (ppm): 6.67 (s, 2H, HC=), 3.76 (t, 2H), 3.76 (t, 2H)

-

¹³C NMR (CDCl₃, 125 MHz): δ (ppm): 170.5, 134.0, 39.1, 34.5

-

FTIR: A characteristic peak for the maleimide group can be observed around 828 cm⁻¹.[8]

Synthesis of N-(2-Hydroxyethyl)maleimide

N-(2-Hydroxyethyl)maleimide can be synthesized through a multi-step process, typically starting from maleic anhydride. A general synthetic scheme is outlined below.

A common laboratory-scale synthesis involves the reaction of maleic anhydride with ethanolamine in a suitable solvent like toluene at room temperature to form the corresponding maleamic acid intermediate.[7] This intermediate is then subjected to cyclization via dehydration, often achieved by refluxing with acetic anhydride and a catalytic amount of acid, to yield N-(2-Hydroxyethyl)maleimide.[9] Reported yields for such procedures can be high, with some methods achieving up to 95%.[9][10]

Reactivity and Stability

The utility of HEM in bioconjugation is dictated by the reactivity of its maleimide group and the stability of the resulting thioether bond.

Reaction with Thiols

The core reaction of HEM is the Michael addition of a thiol to the electron-deficient double bond of the maleimide ring. This reaction is highly specific for thiols, particularly the sulfhydryl group of cysteine residues in proteins, within a pH range of 6.5-7.5.[1] At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines.[1] The reaction proceeds through the nucleophilic attack of the thiolate anion (R-S⁻) on one of the carbons of the maleimide double bond, leading to the formation of a stable thioether linkage.[1]

Hydrolysis and Stability

A critical consideration in the use of maleimides is their susceptibility to hydrolysis, which leads to the opening of the maleimide ring to form an unreactive maleamic acid derivative. This hydrolysis is pH-dependent, with the rate increasing in alkaline conditions.[13][14] Therefore, it is recommended to perform conjugation reactions within a pH range of 6.5-7.5 to minimize hydrolysis of the unreacted maleimide.

The stability of the resulting thioether adduct is also a crucial factor, particularly for applications such as ADCs where the linker must remain intact in the bloodstream. While generally considered stable, the thiosuccinimide linkage can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols.[15] However, hydrolysis of the succinimide ring in the conjugate can occur, and this ring-opened form is stable against the retro-Michael reaction.[16] The rate of this stabilizing hydrolysis is influenced by the N-substituent on the maleimide.[16] For N-alkyl maleimides, this hydrolysis is generally slow.[15]

| Condition | Effect on HEM/HEM-conjugate | Reference |

| pH < 6.5 | Slower reaction with thiols | [17] |

| pH 6.5 - 7.5 | Optimal for specific reaction with thiols | [1] |

| pH > 7.5 | Increased rate of maleimide hydrolysis, potential for reaction with amines | [1][14] |

| Presence of Thiols | Potential for retro-Michael reaction of the thioether adduct | [15] |

Experimental Protocols

The following protocols provide a general framework for the use of HEM in protein modification. Optimization of specific parameters such as molar ratios and reaction times may be necessary for each specific application.

General Protocol for Protein Labeling with HEM

This protocol describes the basic steps for conjugating HEM to a protein containing accessible cysteine residues.

Materials:

-

Protein containing cysteine residues

-

N-(2-Hydroxyethyl)maleimide (HEM)

-

Thiol-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.2)

-

(Optional) Reducing agent, e.g., Tris(2-carboxyethyl)phosphine (TCEP)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare Protein Solution: Dissolve the protein in a thiol-free buffer at a concentration of 1-10 mg/mL.

-

(Optional) Reduction of Disulfide Bonds: If the target cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 10- to 100-fold molar excess of a reducing agent like TCEP to the protein solution and incubate for 30-60 minutes at room temperature. Note: If using dithiothreitol (DTT), it must be removed prior to the addition of HEM, as it will compete for the maleimide. TCEP does not need to be removed.

-

Prepare HEM Stock Solution: Immediately before use, dissolve HEM in anhydrous DMF or DMSO to a concentration of approximately 10 mM.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the HEM stock solution to the protein solution. The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Purification: Remove the excess, unreacted HEM and any byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

Further Modification of the Hydroxyl Group

The hydroxyl group of the HEM-protein conjugate can be further modified using standard chemical reactions, such as esterification or etherification, to attach other molecules of interest. The specific protocol will depend on the nature of the molecule to be attached.

Applications in Research and Drug Development

The unique properties of HEM make it a valuable reagent in a variety of applications.

Antibody-Drug Conjugates (ADCs)

In the field of oncology, HEM can serve as a critical component of ADCs. It can be used to link a cytotoxic drug to a monoclonal antibody that specifically targets cancer cells. The antibody directs the drug to the tumor site, where the drug can then exert its cytotoxic effect, minimizing off-target toxicity.[4]

Functionalized Hydrogels

HEM can be incorporated into polymer chains to create functionalized hydrogels. The maleimide groups can be used to crosslink the polymer chains through reaction with dithiol molecules, and the hydroxyl groups can be used to attach bioactive molecules, such as peptides or growth factors, to the hydrogel matrix. These functionalized hydrogels have applications in tissue engineering and controlled drug delivery.[18]

Conclusion

N-(2-Hydroxyethyl)maleimide is a powerful and versatile heterobifunctional crosslinker with broad applications in bioconjugation, drug development, and materials science. Its specific reactivity towards thiols, coupled with the presence of a modifiable hydroxyl group, provides a robust platform for the creation of complex and functional biomolecular constructs. A thorough understanding of its chemistry, including its reactivity profile and stability, is paramount for its successful application. The protocols and data presented in this guide are intended to provide researchers and scientists with the foundational knowledge required to effectively utilize N-(2-Hydroxyethyl)maleimide in their research and development endeavors. As the demand for precisely engineered bioconjugates continues to grow, the importance of reagents like HEM in advancing the frontiers of medicine and biotechnology will undoubtedly increase.

References

- 1. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(2-Hydroxyethyl)maleimide | 1585-90-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. N-(2-Hydroxyethyl)maleimide | C6H7NO3 | CID 458487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-(2-Hydroxyethyl)maleimide 97 1585-90-6 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

N-(2-Hydroxyethyl)maleimide: A Technical Guide to its Physical and Chemical Characteristics for Researchers and Drug Development Professionals

Introduction: N-(2-Hydroxyethyl)maleimide (HEMI) is a bifunctional chemical compound that has garnered significant attention in the fields of bioconjugation, drug delivery, and materials science. Its unique molecular architecture, featuring a reactive maleimide group and a versatile hydroxyl group, allows for the covalent linkage of biomolecules and the synthesis of functionalized polymers. This technical guide provides an in-depth overview of the physical and chemical properties of HEMI, detailed experimental protocols for its application, and a discussion of its relevance in scientific research and development.

Core Physical and Chemical Properties

N-(2-Hydroxyethyl)maleimide is a white to off-white crystalline solid under standard conditions.[1][2] Its fundamental properties are summarized in the tables below, providing a comprehensive quantitative overview for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇NO₃ | [1][3] |

| Molecular Weight | 141.12 g/mol | [3] |

| Appearance | White to off-white crystalline powder/solid | [1][2] |

| Melting Point | 66-75 °C | [1][2] |

| Boiling Point | 130 °C at 0.005 mmHg | [1][2] |

| Density | 1.395 g/cm³ | [1] |

| Solubility | Soluble in ethanol and other organic solvents; insoluble in water at room temperature. | [1] |

Table 2: Chromatographic and Spectroscopic Data

| Property | Value | Source(s) |

| Purity (by HPLC) | >98.0% | [2] |

| InChI | 1S/C6H7NO3/c8-4-3-7-5(9)1-2-6(7)10/h1-2,8H,3-4H2 | [4] |

| SMILES | O=C(N1CCO)C=CC1=O |

Chemical Structure and Reactivity

The utility of N-(2-Hydroxyethyl)maleimide stems from its distinct functional groups: a maleimide ring and a primary hydroxyl group.

Caption: Chemical structure of N-(2-Hydroxyethyl)maleimide.

The electron-deficient double bond within the maleimide ring is highly susceptible to nucleophilic attack, particularly from thiol groups. This reactivity forms the basis of its widespread use in bioconjugation for labeling proteins and other biomolecules at cysteine residues.[5][6] The reaction proceeds via a Michael addition, forming a stable thioether bond.[6][7]

The terminal hydroxyl group offers a secondary site for chemical modification. It can be functionalized through esterification, etherification, or activation to create more complex bifunctional linkers or to attach HEMI to surfaces and polymers.[5]

The Thiol-Maleimide Michael Addition Reaction

The reaction between a maleimide and a thiol is a cornerstone of bioconjugation due to its high selectivity and efficiency under mild, physiological conditions.[6][7]

Caption: Schematic of the Michael addition reaction between HEMI and a thiol.

This reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5.[6] At this pH, the reaction with thiols is approximately 1,000 times faster than with amines.[7][8] Below pH 6.5, the rate of conjugation decreases due to the lower concentration of the reactive thiolate anion.[6]

Experimental Protocols

General Protocol for Protein Labeling with N-(2-Hydroxyethyl)maleimide

This protocol outlines the fundamental steps for conjugating HEMI to a protein containing accessible cysteine residues.

-

Protein Preparation and Disulfide Reduction:

-

Dissolve the protein in a degassed buffer at a pH of 7.0-7.5 (e.g., phosphate-buffered saline (PBS), HEPES).[9] Protein concentrations typically range from 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to free up thiol groups, add a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) at a 10-100 fold molar excess.[9] Incubate for 20-30 minutes at room temperature. Note: If using dithiothreitol (DTT), it must be removed prior to adding the maleimide, as it also contains a thiol group.

-

-

Maleimide Reagent Preparation:

-

Prepare a stock solution of N-(2-Hydroxyethyl)maleimide in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[9]

-

-

Conjugation Reaction:

-

Add the maleimide stock solution to the protein solution. A molar ratio of 10:1 to 20:1 (maleimide:protein) is a common starting point, but this should be optimized for each specific protein and desired degree of labeling.

-

Incubate the reaction mixture. Incubation can be carried out for 2 hours at room temperature or overnight at 4°C.[9]

-

-

Purification:

-

Remove excess, unreacted maleimide and byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.

-

Caption: General experimental workflow for protein bioconjugation with HEMI.

Stability and Potential Side Reactions

While the thioether bond formed is generally stable, it is important to be aware of potential side reactions that can affect the integrity of the conjugate.

-

Hydrolysis of the Maleimide Ring: The maleimide ring is susceptible to hydrolysis, a reaction that increases with pH.[6] This opens the ring to form an unreactive maleamic acid derivative.[6] Therefore, it is crucial to perform conjugation reactions within the optimal pH range of 6.5-7.5.[6]

-

Retro-Michael Reaction: The thioether linkage can undergo a reversible retro-Michael reaction, leading to the dissociation of the conjugate.[7][10] This can be a concern in environments with high concentrations of other thiols, such as glutathione in the cytoplasm, which can lead to thiol exchange reactions.[11]

Applications in Research and Drug Development

The unique properties of N-(2-Hydroxyethyl)maleimide make it a valuable tool in various applications:

-

Antibody-Drug Conjugates (ADCs): The maleimide group is widely used to attach cytotoxic drugs to antibodies, creating ADCs that can specifically target cancer cells.[7]

-

Protein Labeling: HEMI is used to attach fluorescent dyes, biotin, or other reporter molecules to proteins for use in various biochemical and cellular assays.[7]

-

Polymer Synthesis and Surface Modification: The hydroxyl group allows for the incorporation of HEMI into polymer chains or its attachment to surfaces, which can then be used to immobilize proteins or other thiol-containing molecules.[2][5][12] This is particularly useful in the development of biosensors, drug delivery systems, and tissue engineering scaffolds.[2]

Safety and Handling

N-(2-Hydroxyethyl)maleimide is classified as an irritant.[4][13] It can cause serious eye irritation and may cause skin and respiratory irritation.[13][14] When handling this compound, it is essential to use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[13][14] Work should be conducted in a well-ventilated area or a chemical fume hood.[13][14] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1][14]

Table 3: Hazard Identification

| Hazard Statement | GHS Classification | Source(s) |

| H319: Causes serious eye irritation | Eye Irrit. 2A | [4][14] |

| H315: Causes skin irritation | Skin Irrit. | [13] |

| H335: May cause respiratory irritation | STOT SE 3 | [13] |

| H302: Harmful if swallowed | Acute Tox. 4 | [13] |

| H312: Harmful in contact with skin | Acute Tox. 4 | [13] |

| H332: Harmful if inhaled | Acute Tox. 4 | [13] |

Storage: Store in a tightly closed container in a dry, well-ventilated place at 2-8°C.[2]

References

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N-(2-Hydroxyethyl)maleimide | C6H7NO3 | CID 458487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(2-Hydroxyethyl)maleimide | CAS 1585-90-6 | AxisPharm [axispharm.com]

- 6. benchchem.com [benchchem.com]

- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 8. Maleimide–thiol coupling of a bioactive peptide to an elastin-like protein polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lumiprobe.com [lumiprobe.com]

- 10. benchchem.com [benchchem.com]

- 11. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]

- 12. US20130041134A1 - Methods for preparing polyethylene glycol maleimide using n-(2-hydroxyethyl) maleimide as a starting material - Google Patents [patents.google.com]

- 13. pfaltzandbauer.com [pfaltzandbauer.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

The Pyrrole Ring: A Cornerstone of Functionalized Compounds for Scientific Advancement

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrole ring, a five-membered aromatic heterocycle, stands as a privileged scaffold in the design and synthesis of functionalized compounds across diverse scientific disciplines. Its unique electronic properties and versatile reactivity make it a cornerstone in the development of pharmaceuticals, advanced materials, and chemical probes. This technical guide provides a comprehensive overview of the key features of the pyrrole ring in functionalized compounds, with a focus on its physicochemical properties, synthetic methodologies, and its role in modulating critical biological signaling pathways.

Core Physicochemical and Electronic Features

The aromaticity of the pyrrole ring, arising from the delocalization of six π-electrons over the five- A combination of resonance, inductive effects, and the nature of substituents dictates the chemical behavior and physical characteristics of pyrrole derivatives.

Aromaticity and Reactivity

The pyrrole ring is considered π-excessive, leading to a high electron density within the ring. This makes it highly susceptible to electrophilic substitution reactions, which predominantly occur at the C2 and C5 positions due to the greater stabilization of the cationic intermediate. However, the lone pair of electrons on the nitrogen atom is integral to the aromatic sextet, rendering pyrrole a very weak base (pKa of the conjugate acid is approximately -3.8) and a weak acid at the N-H position (pKa ≈ 17.5). Functionalization of the pyrrole ring can significantly alter its reactivity. Electron-withdrawing groups decrease the electron density, making the ring less reactive towards electrophiles, while electron-donating groups have the opposite effect.

Physicochemical Data of Functionalized Pyrroles

The introduction of functional groups onto the pyrrole core allows for the fine-tuning of its physicochemical properties, which is critical for applications in drug development and materials science. The following tables summarize key quantitative data for pyrrole and several of its functionalized derivatives.

| Compound | pKa (of N-H proton) | pKa (of conjugate acid) | Dipole Moment (D) |

| Pyrrole | 17.5 | -3.8 | 1.86 |

| 2-Acetylpyrrole | 14.86 (Predicted) | - | - |

| 2-Formylpyrrole | - | - | - |

| 2-Nitropyrrole | - | - | - |

| Tetramethylpyrrole | - | +3.7 | - |

Table 1: Physicochemical Properties of Selected Pyrrole Derivatives.

| Position | Unsubstituted Pyrrole | 2-Acetylpyrrole | 2-Formylpyrrole |

| H1 (N-H) | ~8.0-8.2 | - | - |

| H2 | 6.68 | 6.95 | 7.05 |

| H3 | 6.22 | 6.20 | 6.25 |

| H4 | 6.22 | 6.90 | 6.95 |

| H5 | 6.68 | - | - |

Table 2: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃.

| Position | Unsubstituted Pyrrole | 2-Acetylpyrrole | 2-Formylpyrrole |

| C2 | 118.3 | 132.5 | 133.0 |

| C3 | 108.2 | 110.0 | 110.5 |

| C4 | 108.2 | 120.0 | 122.0 |

| C5 | 118.3 | 128.0 | 129.0 |

Table 3: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃.

Key Experimental Protocols

The synthesis and characterization of functionalized pyrroles are fundamental to their application. The following section provides detailed methodologies for a common synthetic route and a standard characterization technique.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a widely used method for the preparation of substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine or ammonia.

Materials:

-

1,4-dicarbonyl compound (e.g., hexane-2,5-dione)

-

Primary amine (e.g., aniline)

-

Solvent (e.g., ethanol, acetic acid)

-

Acid catalyst (optional, e.g., hydrochloric acid)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask, combine the 1,4-dicarbonyl compound (1.0 equivalent) and the primary amine (1.0-1.2 equivalents) in a suitable solvent.

-

If an acid catalyst is used, add it to the reaction mixture.

-

Heat the mixture to reflux for the appropriate time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup to remove the catalyst and any water-soluble byproducts. This typically involves partitioning the mixture between an organic solvent (e.g., ethyl acetate) and water or a dilute aqueous acid/base solution.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the pure substituted pyrrole.

NMR Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of functionalized pyrroles.

Sample Preparation:

-

Dissolve 5-10 mg of the purified pyrrole derivative in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength is recommended.

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 8-16 scans are usually sufficient for a concentrated sample.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled experiment.

-

Spectral Width: Typically 0-160 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

The Pyrrole Ring in Key Signaling Pathways

The structural versatility of the pyrrole scaffold has made it a valuable component in the design of molecules that modulate critical biological signaling pathways, particularly in the context of cancer therapy.

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers. Pyrrole-containing compounds have been developed as inhibitors of this pathway, often targeting the Smoothened (SMO) receptor.

Caption: Simplified Hedgehog signaling pathway.

VEGFR-2 Signaling Pathway Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Several pyrrole-containing molecules, such as Sunitinib, are potent inhibitors of VEGFR-2 tyrosine kinase activity.

Methodological & Application

Synthesis of 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and protocols for the synthesis of 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione, also known as N-(2-Hydroxyethyl)maleimide, from maleic anhydride and ethanolamine. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione is a valuable bifunctional molecule widely utilized in bioconjugation, polymer chemistry, and as a building block in the synthesis of pharmaceuticals. Its structure incorporates a reactive maleimide moiety, which readily undergoes Michael addition with thiols, and a primary hydroxyl group that can be further functionalized. This document outlines two effective methods for its synthesis: a direct one-pot reaction and a multi-step procedure involving a furan-protected intermediate.

Reaction Scheme

The overall transformation involves the reaction of maleic anhydride with ethanolamine to form an intermediate maleamic acid, which subsequently undergoes cyclization via dehydration to yield the target imide.

Caption: General reaction scheme for the synthesis of 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione.

Data Presentation

The following table summarizes the key quantitative data for the synthesized 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione.

| Parameter | Value | Reference |

| Molecular Formula | C₆H₇NO₃ | [1] |

| Molecular Weight | 141.12 g/mol | [1] |

| Melting Point | 66-67 °C | [2] |

| Appearance | White solid | [2] |

| Yield (One-Pot) | ~89% | [3] |

| Yield (Furan Protection) | High | [4] |

Experimental Protocols

Two primary protocols for the synthesis are detailed below.

Protocol 1: One-Pot Synthesis

This method offers a direct and efficient route to the target compound.

References

Application Notes and Protocols for the Polymerization of 1-(2-Hydroxyethyl)pyrrole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of poly(1-(2-hydroxyethyl)pyrrole), a functionalized conducting polymer, through both electrochemical and chemical oxidative methods. The inclusion of the hydroxyethyl group enhances solubility and provides a site for further functionalization, making this polymer a promising candidate for applications in biomedical devices, sensors, and drug delivery systems.

Overview and Significance

This compound is an N-substituted derivative of pyrrole. The presence of the hydroxyl group imparts unique properties to the resulting polymer, poly(this compound), including increased hydrophilicity and the potential for post-polymerization modification. This makes it a versatile material for creating biocompatible and functional interfaces. The polymerization process, whether through electrochemical or chemical means, results in a conductive polymer with tunable properties.

Experimental Protocols

Electrochemical Polymerization

Electrochemical polymerization offers excellent control over film thickness, morphology, and properties. The following protocol is adapted from the galvanostatic method.

Materials:

-

This compound (HEPy) monomer

-

Lithium perchlorate (LiClO₄)

-

Acetonitrile (CH₃CN), anhydrous

-

Working electrode (e.g., stainless steel, platinum, or indium tin oxide-coated glass)

-

Counter electrode (e.g., stainless steel or platinum wire)

-

Reference electrode (e.g., Ag/AgCl)

-

Electrochemical cell

-

Potentiostat/Galvanostat

-

Acetone for washing

Procedure:

-

Electrolyte Solution Preparation: Prepare a 0.1 M solution of LiClO₄ in anhydrous acetonitrile.

-

Monomer Solution: Dissolve the this compound monomer in the electrolyte solution to a final concentration of 0.1 M. De-oxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

-

Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working electrode, counter electrode, and reference electrode immersed in the monomer solution.

-

Galvanostatic Polymerization: Apply a constant current density of 1 mA/cm² to the working electrode for a specified duration (e.g., 60 minutes) to achieve the desired film thickness.[1]

-

Washing and Drying: After polymerization, carefully remove the polymer-coated working electrode from the cell. Wash it thoroughly with acetone to remove any unreacted monomer and residual electrolyte.[1] Dry the film under vacuum or in a stream of inert gas.

Experimental Workflow for Electrochemical Polymerization:

Caption: Workflow for the electrochemical polymerization of this compound.

Chemical Oxidative Polymerization

Chemical oxidative polymerization is a scalable method for producing larger quantities of the polymer powder. Ferric chloride (FeCl₃) is a commonly used oxidant.

Materials:

-

This compound (HEPy) monomer

-

Ferric chloride (FeCl₃), anhydrous

-

Acetonitrile, anhydrous

-

Methanol for washing

-

Distilled water

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer

Procedure:

-

Monomer Solution: Dissolve the this compound monomer in anhydrous acetonitrile in the reaction vessel.

-

Oxidant Solution: In a separate container, prepare a solution of ferric chloride in anhydrous acetonitrile. A typical molar ratio of monomer to oxidant is 1:2.4.[2][3]

-

Polymerization: While stirring the monomer solution vigorously, add the ferric chloride solution dropwise. The reaction is typically carried out at a controlled temperature, for instance, in an ice bath (0-5 °C), to manage the exothermic nature of the reaction.[2][3]

-

Reaction Time: Allow the reaction to proceed for a set duration, typically several hours (e.g., 4 hours), during which a black precipitate of the polymer will form.[2][3]

-

Isolation and Washing: Collect the polymer precipitate by filtration. Wash the polymer thoroughly with methanol and then with distilled water to remove the oxidant, unreacted monomer, and byproducts.

-

Drying: Dry the purified polymer powder in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Experimental Workflow for Chemical Oxidative Polymerization:

Caption: Workflow for the chemical oxidative polymerization of this compound.

Data Presentation

The properties of poly(this compound) can vary depending on the polymerization method and conditions. The following tables summarize typical data obtained from the characterization of the polymer.

Table 1: Electrochemical Properties of Poly(this compound) Films.

| Parameter | Value | Method of Determination |

| Oxidation Potential | Higher than pyrrole | Cyclic Voltammetry[4] |

| Anodic/Cathodic Currents | Smaller than polypyrrole | Cyclic Voltammetry[4] |

| Specific Charge | Smaller than polypyrrole | Cyclic Voltammetry[4] |

Table 2: Characterization Data of Poly(this compound).

| Characterization Technique | Observed Features |

| FTIR Spectroscopy | C-H stretching and bending, N-H bending, C-N stretching, C=C stretching, and a broad O-H stretching band from the hydroxyethyl group.[4] |

| Scanning Electron Microscopy (SEM) | Typically shows a granular or nodular morphology, which can be influenced by polymerization conditions.[4] |

| Nuclear Magnetic Resonance (¹H NMR) | Broad peaks corresponding to the pyrrole ring protons and the protons of the hydroxyethyl group. |

Polymerization Mechanism